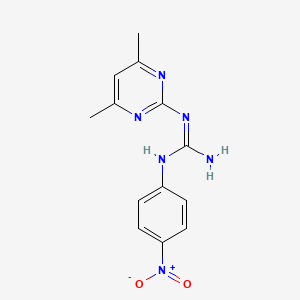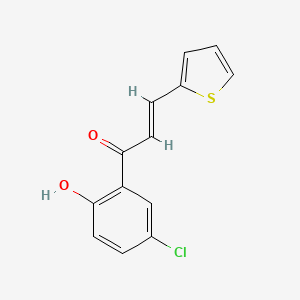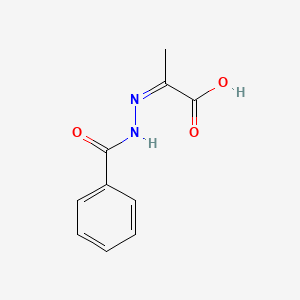
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The inhibition of NOS by DMPNG has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine acts as a competitive inhibitor of NOS by binding to the enzyme's active site. It prevents the conversion of L-arginine to NO and L-citrulline, which leads to a decrease in NO production. This inhibition of NOS by N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various physiological effects, including vasodilation, decreased platelet aggregation, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes. It has been shown to decrease blood pressure and increase blood flow in animal models, indicating its potential use in the treatment of cardiovascular diseases. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has also been shown to reduce inflammation and oxidative stress in various tissues, which may have implications for the treatment of inflammatory disorders and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has several advantages as a research tool, including its high potency and selectivity for NOS inhibition. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in scientific research. One potential area of study is the role of NO in cancer progression and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to inhibit tumor growth and angiogenesis in animal models, indicating its potential use in cancer therapy. Another area of study is the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of these disorders. Finally, the development of new NOS inhibitors based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzene-1,2-diamine in the presence of a guanidine reagent. The reaction yields N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine as a yellow crystalline solid with a melting point of 227-230°C.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used extensively in scientific research to investigate the role of NO in various biological processes. It has been shown to inhibit NOS in vitro and in vivo, which has led to the discovery of new pathways and mechanisms involved in NO signaling. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used to study the role of NO in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)